![molecular formula C25H30N6O5 B611978 N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide CAS No. 1375469-38-7](/img/structure/B611978.png)
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide
描述
BAY-1082439 是一种高度选择性和均衡的磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 β 抑制剂。 该化合物在磷酸肌醇 3 激酶 α 激活和磷酸酶和张力蛋白同源物功能丧失的肿瘤中表现出强效活性 .
准备方法
BAY-1082439 的合成涉及多个步骤,包括中间体的制备以及在特定条件下进行的后续反应。详细的合成路线和反应条件属于专有信息,未公开发布。 已知该化合物被设计为口服生物利用度高,具有独特的药代动力学性质 .
化学反应分析
BAY-1082439 会发生各种化学反应,包括:
氧化还原反应: 这些反应对于生物系统中该化合物的代谢过程至关重要。
取代反应: 这些反应涉及用另一个官能团取代一个官能团,这可以改变化合物的活性及其选择性。
常用试剂和条件: 该化合物通常与其他试剂(如紫杉醇、5-氟尿嘧啶和卡培他滨/奥沙利铂)联合使用,以增强其抗肿瘤作用.
主要产物: 这些反应形成的主要产物是代谢物,它们保留了该化合物对磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 β 的抑制活性.
科学研究应用
BAY-1082439 有几种科学研究应用,包括:
化学: 用作工具化合物来研究磷酸肌醇 3 激酶通路及其在各种细胞过程中的作用。
生物学: 在研究中用于了解癌细胞生长和存活的机制,特别是在磷酸肌醇 3 激酶 α 激活和磷酸酶和张力蛋白同源物功能丧失的肿瘤中.
医学: 研究其在治疗具有特定遗传改变(如磷酸肌醇 3 激酶 α 突变和磷酸酶和张力蛋白同源物丢失)的癌症方面的潜在治疗应用.
作用机制
BAY-1082439 通过选择性抑制磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 β 的活性发挥作用。这种抑制会破坏磷酸肌醇 3 激酶通路,该通路对癌细胞生长和存活至关重要。 该化合物靶向磷酸肌醇 3 激酶的 p110 α 和 p110 β 亚基,导致下游信号通路(如蛋白激酶 B 和雷帕霉素哺乳动物靶点)的抑制 .
相似化合物的比较
BAY-1082439 独特之处在于它对磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 β 的平衡抑制,这提供了针对具有特定遗传改变的肿瘤更广泛的活性谱。类似的化合物包括:
BAY 80-6946: 一种静脉注射剂量、高效且选择性的磷酸肌醇 3 激酶抑制剂,在磷酸肌醇 3 激酶 α 突变和/或人类表皮生长因子受体 2 过表达的肿瘤中特别有效.
GSK-2110183: 蛋白激酶 B 抑制剂,是 BAY-1082439 靶向的同一信号通路的一部分.
BAY-1082439 在某些肿瘤模型中(特别是那些由磷酸酶和张力蛋白同源物丢失和磷酸肌醇 3 激酶 α 激活驱动的肿瘤模型)比 BAY 80-6946 显示出明显的优势 .
生物活性
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. Its intricate structure includes functional groups such as hydroxyl, morpholine, and methoxy moieties, which contribute to its biological activity.
Chemical Structure and Properties
The compound's structure can be represented by the following IUPAC name:
IUPAC Name: N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyridine-3-carboxamide
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C24H28N6O5 |
Molecular Weight | 494.2278 g/mol |
Biological Activity
This compound exhibits various biological activities that make it a subject of interest in pharmacological research.
The compound is believed to interact with specific molecular targets, such as enzymes or receptors involved in critical signaling pathways. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Research Findings and Case Studies
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases such as MEK1 and ERK phosphorylation in various cancer cell lines. For instance, ARRY-142886 was reported to have an IC50 value of 14 nmol/L against purified MEK1, demonstrating high specificity for the MEK-MAPK pathway, which is often dysregulated in cancers .
- Potential Applications in Cancer Therapy : The compound's structural features suggest it may be effective against tumors with B-Raf and Ras mutations. In xenograft models, compounds targeting the MEK-MAPK pathway have shown promising results in inhibiting tumor growth .
- Pharmacokinetics : Studies indicate that compounds similar to N-[8...]-carboxamide exhibit favorable pharmacokinetic profiles with significant oral bioavailability. For example, PD0325901 showed comparable systemic exposure regardless of the route of administration (oral vs. intravenous) .
Comparative Biological Activity Table
Compound | Target | IC50 (nmol/L) | Application Area |
---|---|---|---|
N-[8...]-carboxamide | MEK1 | 14 | Cancer therapy |
PD0325901 | pMAPK | 50 ng/ml | Cancer therapy |
ARRY-142886 | ERK phosphorylation | 14 | Cancer therapy |
属性
IUPAC Name |
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTLLKKDFGPDPF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375469-38-7 | |
Record name | BAY-1082439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375469387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-1082439 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59784ZX4GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。